N-(2-hydroxyphenethyl)acetamide
Description
N-(2-Hydroxyphenethyl)acetamide (IUPAC name: N-[2-(2-hydroxyphenyl)ethyl]acetamide) is a phenolic acetamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it consists of a phenethyl backbone substituted with a hydroxyl group at the ortho position and an acetylated amine group. This compound has been identified in natural sources, such as fungal metabolites from Fusarium sp. and Streptomyces spp. , and has demonstrated bioactivity, including antimicrobial and cytotoxic properties . Its synthesis typically involves acetylation of 2-hydroxyphenethylamine with acetic anhydride or acetyl chloride under mild conditions .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3,(H,11,12) |
InChI Key |
QELDGLBOXUMMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-hydroxyphenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products:
Oxidation: Formation of 2-acetamidoacetophenone.
Reduction: Formation of 2-(2-hydroxyphenyl)ethylamine.
Substitution: Formation of 2-(2-chloroethyl)phenol.
Scientific Research Applications
N-(2-hydroxyphenethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2-hydroxyphenethyl)acetamide and related compounds:
Metabolic and Stability Profiles
- This compound : Stable under physiological pH; hydroxyl group may facilitate glucuronidation or sulfation in vivo .
- N-(1-Hydroxy-2-fluorenyl)acetamide : Rapidly deacetylated by rat liver homogenates to form reactive intermediates, a process inhibited by potassium fluoride .
- Alachlor : Metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) in rats but minimally in humans, highlighting species-specific toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
